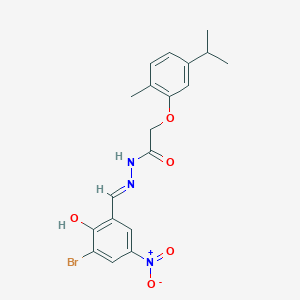
N-(2-ethyl-4-iodophenyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-4-iodophenyl)-1-benzofuran-2-carboxamide, also known as PBR28, is a selective ligand for the translocator protein (TSPO). TSPO is an outer mitochondrial membrane protein that is involved in various physiological and pathological processes, including neuroinflammation, apoptosis, and oxidative stress. PBR28 has been extensively studied in scientific research due to its potential applications in neuroimaging and drug development.
Mécanisme D'action
N-(2-ethyl-4-iodophenyl)-1-benzofuran-2-carboxamide binds to TSPO with high affinity and specificity, leading to the modulation of various cellular processes. TSPO is involved in the regulation of mitochondrial function, steroidogenesis, and cell death pathways. The exact mechanism of action of N-(2-ethyl-4-iodophenyl)-1-benzofuran-2-carboxamide on TSPO is still under investigation, but it is believed to modulate the activity of TSPO in a context-dependent manner.
Biochemical and Physiological Effects:
N-(2-ethyl-4-iodophenyl)-1-benzofuran-2-carboxamide has been shown to modulate various biochemical and physiological processes, including inflammation, oxidative stress, and apoptosis. N-(2-ethyl-4-iodophenyl)-1-benzofuran-2-carboxamide has been shown to decrease the production of pro-inflammatory cytokines and reactive oxygen species, as well as to increase the expression of anti-inflammatory cytokines and antioxidant enzymes. N-(2-ethyl-4-iodophenyl)-1-benzofuran-2-carboxamide has also been shown to protect against cell death induced by various insults, such as oxidative stress and mitochondrial dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-ethyl-4-iodophenyl)-1-benzofuran-2-carboxamide in lab experiments is its high affinity and specificity for TSPO, which allows for the accurate measurement of TSPO expression and activity. N-(2-ethyl-4-iodophenyl)-1-benzofuran-2-carboxamide is also relatively easy to synthesize and can be labeled with various isotopes for PET imaging studies. However, N-(2-ethyl-4-iodophenyl)-1-benzofuran-2-carboxamide has some limitations, including its low brain penetration and its potential off-target effects on other proteins, such as the sigma-1 receptor.
Orientations Futures
There are several future directions for the use of N-(2-ethyl-4-iodophenyl)-1-benzofuran-2-carboxamide in scientific research. One potential application is the development of novel TSPO-targeted drugs for the treatment of neuroinflammatory and neurodegenerative diseases. N-(2-ethyl-4-iodophenyl)-1-benzofuran-2-carboxamide can also be used to investigate the role of TSPO in various physiological and pathological processes, such as mitochondrial function and steroidogenesis. Finally, N-(2-ethyl-4-iodophenyl)-1-benzofuran-2-carboxamide can be used in combination with other imaging modalities, such as magnetic resonance imaging (MRI) and computed tomography (CT), to obtain a more comprehensive understanding of TSPO expression and activity in vivo.
Méthodes De Synthèse
N-(2-ethyl-4-iodophenyl)-1-benzofuran-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-ethyl-4-iodoaniline with 2-nitrobenzyl alcohol, followed by reduction with palladium on carbon and treatment with trifluoroacetic acid. The resulting product is then coupled with 1-benzofuran-2-carboxylic acid to yield N-(2-ethyl-4-iodophenyl)-1-benzofuran-2-carboxamide.
Applications De Recherche Scientifique
N-(2-ethyl-4-iodophenyl)-1-benzofuran-2-carboxamide has been used as a radiotracer in positron emission tomography (PET) imaging studies to visualize TSPO expression in various tissues, including the brain, heart, and kidneys. PET imaging with N-(2-ethyl-4-iodophenyl)-1-benzofuran-2-carboxamide has been shown to be useful in the diagnosis and monitoring of neuroinflammatory and neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
N-(2-ethyl-4-iodophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14INO2/c1-2-11-9-13(18)7-8-14(11)19-17(20)16-10-12-5-3-4-6-15(12)21-16/h3-10H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICONSCDGLVEAKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-(2-phenylethyl)piperidine](/img/structure/B5970442.png)
![1-[4-(3-methoxyphenoxy)but-2-en-1-yl]pyrrolidine hydrochloride](/img/structure/B5970443.png)
![5-(hydroxymethyl)-2-methyl-3-phenyl-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5970446.png)
![1-(2-fluoro-4-methoxyphenyl)-2-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5970454.png)
![1-acetyl-4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5970463.png)

![2-[(benzylthio)acetyl]-N-(3,5-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B5970477.png)
![2-cyano-3-[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B5970485.png)


![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinol](/img/structure/B5970510.png)
![[1-(4-bromobenzyl)-2-piperidinyl]methanol](/img/structure/B5970515.png)
![6-({[3-(ethoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5970518.png)
![4'-methyl-2'-(4-methyl-1-piperazinyl)-2-{[3-(trifluoromethyl)phenyl]amino}-4,5'-bipyrimidin-6(1H)-one](/img/structure/B5970532.png)